molecular formula C33H40O15 B1168274 pilB protein CAS No. 122319-68-0

pilB protein

Cat. No.: B1168274
CAS No.: 122319-68-0
Attention: For research use only. Not for human or veterinary use.
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Description

The PilB protein is a hexameric cytoplasmic ATPase that serves as the core enzymatic motor for bacterial Type IV Pilus (T4P) biogenesis . This protein is essential for T4P assembly, a process critical for surface adhesion, twitching motility, biofilm formation, and virulence in a wide range of pathogenic bacteria . PilB belongs to the PilB/GspE family of ATPases and functions by providing the mechanical energy required for the polymerization of pilin subunits and their extrusion through the membrane assembly platform . Structural studies on PilB from species like Geobacter metallireducens reveal an elongated hexamer with C2 symmetry. Its mechanism is proposed to involve a sequential, rotary catalytic cycle of ATP binding and hydrolysis, which generates force to support the assembly of the pilus filament . Beyond its canonical role in pilus assembly, research on Myxococcus xanthus indicates that PilB has a dual function. It can independently regulate exopolysaccharide (EPS) production for biofilms, a role that is separate from its ATPase activity in T4P assembly, positioning it as a key signaling intermediary in the regulatory pathway upstream of the Dif proteins . This makes the this compound an invaluable research tool for microbiologists and infectious disease researchers. It is instrumental in investigations aimed at understanding bacterial motility, the development of bacterial biofilms, and the complex regulation of virulence pathways. Inhibiting PilB function disrupts critical pathogenic processes, highlighting its potential as a target for novel anti-virulence strategies . This product is supplied for research purposes only.

Properties

CAS No.

122319-68-0

Molecular Formula

C33H40O15

Synonyms

pilB protein

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Biofilm Formation
    • PilB has been shown to regulate exopolysaccharide (EPS) production independently of its T4P assembly function. In M. xanthus, mutations in the pilB gene can suppress EPS defects associated with the deletion of the pilin gene pilA, indicating a signaling role for PilB in biofilm formation . This regulatory mechanism suggests potential applications in controlling biofilm-related issues in medical and industrial settings.
  • Motility Regulation
    • The ATPase activity of PilB is critical for twitching motility in bacteria. Studies have demonstrated that mutations affecting ATP hydrolysis can alter motility patterns without entirely abolishing them. For instance, specific mutations in pilB can restore motility in strains lacking functional T4P . Understanding these mechanisms can aid in developing strategies to manipulate bacterial movement for biotechnological applications.
  • Pathogenicity and Infection Control
    • PilB's role in T4P biogenesis makes it a target for phage-encoded proteins that inhibit its function, thereby preventing bacterial infection. Research has identified phage proteins that specifically inhibit PilB, suggesting a potential avenue for developing novel antimicrobial therapies . This application is particularly relevant for combating antibiotic-resistant bacterial strains.
  • Signal Transduction
    • The nucleotide-free form of PilB has been implicated in signaling pathways that regulate EPS production and motility. This dual functionality highlights the potential of targeting PilB for modulating bacterial behavior in various environments . Such insights could lead to innovative approaches to manage microbial communities in natural and engineered systems.

Case Studies

StudyOrganismFindingsApplications
M. xanthusDemonstrated that PilB regulates EPS production independently of T4P assemblyBiofilm control strategies
C. thermophilumCharacterized hexameric structure and complex kinetics of PilB ATPase activityInsight into T4P-mediated functions
Pseudomonas aeruginosaIdentified phage proteins that inhibit PilB, affecting bacterial adhesion and infection ratesDevelopment of phage-based therapies

Q & A

Q. How to address functional redundancy between PilB and homologs like XcpR in secretion systems?

  • Methodological Answer: Generate double mutants (e.g., ΔpilB/ΔxcpR) in P. aeruginosa and assess extracellular protein secretion (e.g., elastase activity assays) and piliation (TEM). Co-immunoprecipitation and bacterial two-hybrid screens test physical interactions between PilB and secretion machinery components .

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